N-(Methylsulfonimidoyl)aniline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

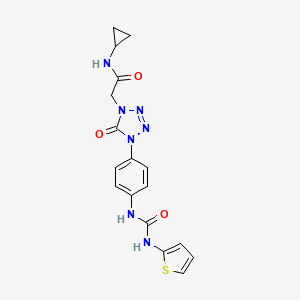

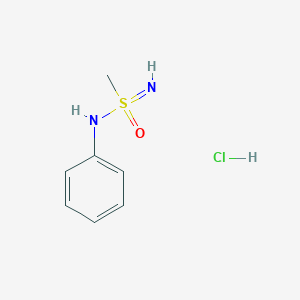

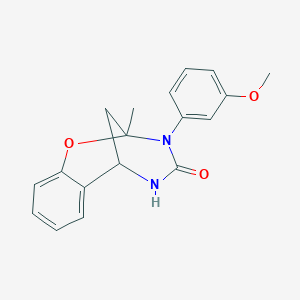

N-(Methylsulfonimidoyl)aniline;hydrochloride, also known as MSIA hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder with a molecular formula of C7H10ClN2O2S and a molecular weight of 220.69 g/mol. MSIA hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Chemoselective Reactions and Synthesis

Facilitating the synthesis of complex organic compounds, N-(Methylsulfonimidoyl)aniline; hydrochloride serves as a precursor in chemoselective reactions. For instance, it has been utilized in the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones through sulfur dioxide insertion starting from anilines, demonstrating a broad reaction scope under mild conditions (Tong Liu, D. Zheng, & Jie Wu, 2017). Additionally, chemoselective SNAr reactions of related electrophiles with amines highlight its role in selectively displacing chloride or sulfone groups, showcasing its utility in synthetic organic chemistry (R. Baiazitov et al., 2013).

Antimicrobial Properties and Structural Characterization

N-(Methylsulfonimidoyl)aniline; hydrochloride derivatives exhibit antimicrobial activities. A disulfonimide derivative, synthesized through the sulfonation of aniline, showed significant antibacterial and antifungal properties, suggesting potential for novel antimicrobial agent development. Structural characterization via quantum chemical calculations and spectroscopies supports the understanding of its activity (B. Eren, A. Ünal, & Fadime Ozdemir-Kocak, 2019).

Corrosion Inhibition and Material Protection

Exploring the corrosion inhibition properties, N-(Methylsulfonimidoyl)aniline; hydrochloride derivatives have been applied as effective inhibitors, protecting materials from corrosion in acidic environments. This utility is significant for extending the life and maintaining the integrity of metals in industrial applications (D. Daoud et al., 2014).

Polymer Synthesis and Applications

In polymer science, N-(Methylsulfonimidoyl)aniline; hydrochloride contributes to the synthesis of high molecular weight polyaniline, enhancing its applications in electronics and material science. The synthesis process under specific conditions results in polymers with high yield and molecular weight, demonstrating its crucial role in advancing polymer technology (P. Adams et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

N-(methylsulfonimidoyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS.ClH/c1-11(8,10)9-7-5-3-2-4-6-7;/h2-6H,1H3,(H2,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIJUBBOGHUXPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)NC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2687134.png)

![3-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2687135.png)

![3,4,5-trimethoxy-N-(5-((2-methoxyethyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)benzamide](/img/structure/B2687136.png)

![1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2687139.png)

![N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide](/img/structure/B2687142.png)

![5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2687150.png)